

3-ethyl-1,2-oxazole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-ethyl-1,2-oxazole

Cat. No.: B6231226

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Technical Guide: 3-ethyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-ethyl-1,2-oxazole**, a member of the isoxazole class of heterocyclic compounds. While specific data for **3-ethyl-1,2-oxazole** is limited, this guide extrapolates from the well-documented chemistry and biological significance of the isoxazole scaffold. Isoxazoles are pivotal in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[1][2]} This guide covers the fundamental physicochemical properties, general synthetic methodologies applicable to its preparation, and the broad spectrum of biological activities associated with isoxazole derivatives, providing a foundational resource for researchers interested in this chemical class.

Physicochemical Properties

Quantitative data for **3-ethyl-1,2-oxazole** is summarized in the table below. These values are calculated based on its chemical structure, as extensive experimental data for this specific compound is not readily available in public databases.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO	PubChem
Molecular Weight	97.12 g/mol	Calculated
Monoisotopic Mass	97.052765 Da	PubChem
CAS Number	Not Found	N/A

Synthesis of 3-Alkyl-1,2-oxazoles

The synthesis of 3-substituted and 3,5-disubstituted isoxazoles is well-established in organic chemistry. Common methods include 1,3-dipolar cycloaddition reactions and the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.^[3] Below are representative experimental protocols that can be adapted for the synthesis of **3-ethyl-1,2-oxazole**.

General Protocol for 1,3-Dipolar Cycloaddition

The reaction of nitrile oxides with alkynes is a direct method for forming the isoxazole ring.^[4]

Experimental Protocol:

- Generation of the Nitrile Oxide: An appropriate aldoxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS), in a suitable solvent (e.g., a deep eutectic solvent like ChCl:urea) to generate the corresponding hydroximinoyl chloride, which then forms the nitrile oxide *in situ* upon base treatment.
- Cycloaddition: The alkyne (in this case, propyne or a suitable equivalent to introduce the ethyl group at the 3-position) is added to the reaction mixture containing the *in situ* generated nitrile oxide.
- Reaction Conditions: The mixture is typically stirred at a controlled temperature (e.g., 50°C) for several hours.
- Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica gel.

General Protocol for Cyclization of a β -Diketone

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and reliable method for isoxazole synthesis.[\[3\]](#)

Experimental Protocol:

- Reaction Setup: A 1,3-dicarbonyl compound (for **3-ethyl-1,2-oxazole**, a pentane-2,4-dione derivative could be a precursor) is dissolved in a suitable solvent, such as ethanol.
- Addition of Hydroxylamine: Hydroxylamine hydrochloride, often in the presence of a base like sodium acetate, is added to the solution.
- Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by distillation or recrystallization.

Biological and Medicinal Significance of the Isoxazole Core

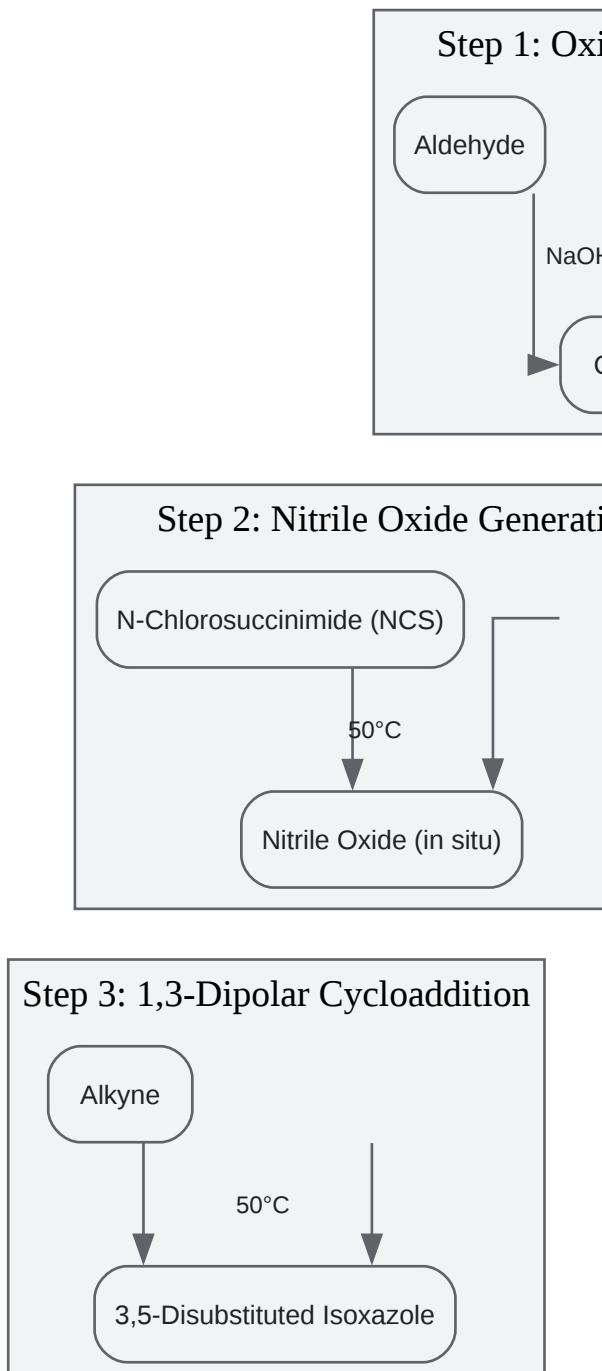
The isoxazole ring is a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[\[5\]](#) Its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[\[6\]](#) The isoxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π – π stacking, with biological targets.[\[2\]](#)

The pharmacological versatility of the isoxazole ring is demonstrated by its presence in several commercially available drugs, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide.[\[5\]](#) The diverse biological activities stem from the ability to readily modify the isoxazole scaffold at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets.[\[6\]](#)

Visualizations

General Synthesis of 3,5-Disubstituted Isoxazoles

The following diagram illustrates a general workflow for the synthesis of 3,5-disubstituted isoxazoles via a one-pot, three-step cycloaddition reaction.

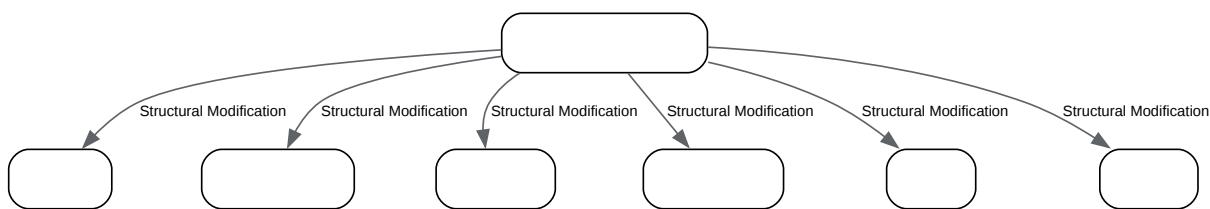


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Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Logical Relationship of Isoxazole Applications

The following diagram illustrates the relationship between the core isoxazole structure and its diverse applications in drug discovery.

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